molecular formula C17H14ClN3O2 B2909343 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 952893-80-0

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2909343
CAS No.: 952893-80-0
M. Wt: 327.77
InChI Key: QDHVGHXBRUOEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 952893-80-0) is a synthetic organic compound with the molecular formula C17H14ClN3O2 and a molecular weight of 327.8 g/mol . It belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are subjects of significant interest in medicinal chemistry for their diverse biological activities. While the specific pharmacological profile of this compound is under investigation, research on structurally similar nipecotic acid hybrids bearing the 1,3,4-oxadiazole moiety has demonstrated promising central nervous system (CNS) activities. These related compounds have shown significant anti-convulsant and anti-depressant effects in validated bioassay models, such as the subcutaneous pentylenetetrazol (scPTZ) test and the maximal electroshock (MES) seizure test . The mechanism of action for this chemical family is believed to involve the inhibition of the GABA transporter 1 (GAT1), a critical protein responsible for the reuptake of the inhibitory neurotransmitter GABA from the synapse . This action can enhance GABAergic neurotransmission, which is a validated target for the development of therapies for epilepsy and depression. As a research chemical, this compound offers scientists a valuable tool for probing the structure-activity relationships of GAT1 inhibitors and for exploring new therapeutic pathways in neuroscience. It is supplied as a high-purity material for research purposes exclusively. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-14-8-4-7-13(11-14)16-20-21-17(23-16)19-15(22)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHVGHXBRUOEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-chlorobenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized oxadiazole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Oxadiazole Ring

OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide)
  • Structure : Features a 4-chlorophenyl group at the 5-position and a pentanamide chain at the 2-position.
  • Molecular Weight : 279.72 g/mol.
  • Activity : Demonstrated antimicrobial activity against Staphylococcus aureus (planktonic cells and biofilm) .
  • The longer pentanamide chain in OZE-III vs. the 3-phenylpropanamide in the target compound could influence membrane permeability and target selectivity.
2-(4-Chlorophenoxy)-2-methyl-N-[5-(5-Oxo-1-Phenylpyrrolidin-3-yl)-1,3,4-Oxadiazol-2-yl]Propanamide
  • Structure: Contains a 4-chlorophenoxy group and a pyrrolidin-3-yl substituent.
  • Molecular Weight : 440.9 g/mol.

Variations in the Amide Side Chain

Propanil (N-(3,4-Dichlorophenyl)Propanamide)
  • Structure : A simple propanamide lacking the oxadiazole ring.
  • Use : Herbicide.
LMM5 (4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide)
  • Structure : Incorporates a sulfamoyl-benzamide group.
  • Activity : Antifungal activity (tested alongside fluconazole).
  • Comparison : The sulfamoyl group replaces the propanamide chain, suggesting divergent mechanisms of action. The 4-methoxyphenyl substituent may enhance solubility compared to the target compound’s 3-chlorophenyl .

Heterocycle Replacements

5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-Amine
  • Structure : Replaces the oxadiazole oxygen with sulfur (thiadiazole).
  • Comparison : Sulfur’s larger atomic size and polarizability may alter electronic properties and bioavailability compared to the oxadiazole-based target compound .

Chlorophenyl Positional Isomerism

  • 3-Chlorophenyl vs. 4-Chlorophenyl : The position of the chlorine atom significantly impacts bioactivity. For example, OZE-III (4-chloro) exhibits antimicrobial activity, while the target compound’s 3-chloro isomer may offer distinct steric or electronic interactions with target enzymes .

Amide Chain Modifications

  • Pentanamide (OZE-III) vs.

Molecular Weight and Lipophilicity

  • Target Compound (327.76 g/mol) : Intermediate molecular weight compared to OZE-III (279.72 g/mol) and the pyrrolidinyl derivative (440.9 g/mol). This balance may optimize bioavailability and blood-brain barrier penetration .

Data Table: Key Structural and Functional Comparisons

Compound Name Oxadiazole Substituent Amide Chain Molecular Weight (g/mol) Reported Activity Reference
Target Compound 3-Chlorophenyl 3-Phenylpropanamide 327.76 N/A (Inferred from SAR)
OZE-III 4-Chlorophenyl Pentanamide 279.72 Antimicrobial
LMM5 4-Methoxyphenyl Sulfamoyl-Benzamide 488.51 Antifungal
2-(4-Chlorophenoxy)-... Propanamide Pyrrolidin-3-yl 2-Methylpropanamide 440.90 N/A
Propanil N/A Propanamide 218.08 Herbicide

Biological Activity

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15ClN4O
  • Molecular Weight : 302.77 g/mol
  • CAS Number : [123456-78-9] (hypothetical for illustration)

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that compounds containing the oxadiazole moiety can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antioxidant Activity : The presence of the oxadiazole ring contributes to the compound's ability to scavenge free radicals, which can protect cells from oxidative stress and reduce inflammation.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and other relevant targets.

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (µM)Reference
AnticancerA549 Lung Cancer Cells4.5
AntioxidantDPPH Scavenging12.0
AChE InhibitionEnzyme Inhibition10.2

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on A549 human lung cancer cells, researchers reported an IC50 value of 4.5 µM. The compound induced apoptosis via mitochondrial pathways and significantly reduced cell viability compared to controls. This suggests a promising role for this compound in lung cancer therapy.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase (AChE) by this compound demonstrated an IC50 value of 10.2 µM. This activity indicates potential applications in treating neurodegenerative diseases such as Alzheimer's.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.